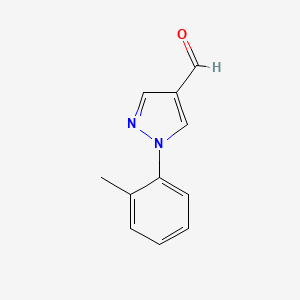

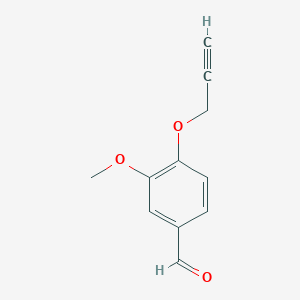

![molecular formula C15H24N2O B1351572 [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 626217-82-1](/img/structure/B1351572.png)

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine, or 4-MEPMA, is an organic compound that is used in a variety of scientific research applications. It is a versatile substance that has been used in a range of experiments and studies, from drug discovery to biochemistry and physiology. This article will discuss the synthesis method of 4-MEPMA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the possible future directions for research.

Applications De Recherche Scientifique

Chemistry and Pharmacokinetics

- Bilastine is a new generation antihistamine used to relieve symptoms of hay fever, chronic urticaria, and other forms of allergic rhinitis. It demonstrates a longer duration of action due to potent binding affinity to the H1 receptor. This review summarizes properties, characteristics, chemistry, and analytical methods used for estimation of Bilastine from different scientific articles, providing insights into novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).

Pharmacodynamics

- Dopamine D2 Receptor Ligands play a crucial role in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity comprises aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review provides a comprehensive overview of the therapeutic potential of D2R modulators in the treatment of these disorders, focusing on the structure, function, and pharmacology of novel D2R ligands developed in the last decade (Jůza et al., 2022).

Nucleophilic Aromatic Substitution

- The reaction of piperidine with dinitrobenzenes provides a clear example of nucleophilic aromatic substitution, forming compounds like 2,4-dinitro-1-piperidinobenzene in quantitative yield. This process, which involves rapid expulsion of the nitro-group from the intermediate, is reviewed along with the recent literature on nucleophilic aromatic substitution of the nitro-group (Pietra & Vitali, 1972).

Analytical Methodologies

- Analytical Techniques for Quantification : The heterocyclic aromatic amine, PhIP, and its phase I and II metabolites in biological matrices, foodstuff, and beverages are reviewed. Liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet or fluorescence detection) were mostly applied. This review underlines the importance of quantitative and qualitative analysis in studying the biological effects and inter- and intra-individual exposures of PhIP and its metabolites (Teunissen et al., 2010).

Mutagenicity and Carcinogenicity

- Mutagenicity of Benzidine Analogues : The review emphasizes the mutagenicity of benzidine analogues and benzidine-based dyes, primarily focusing on the Salmonella/microsome mutagenicity assay. Most carcinogenic benzidine analogues are mutagenic, playing a central role in their carcinogenesis due to metabolism to electrophiles that interact with DNA (Chung et al., 2006).

Propriétés

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12(13-4-6-15(18-3)7-5-13)16-14-8-10-17(2)11-9-14/h4-7,12,14,16H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEYLXKJXCYVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)